molecular formula C16H20O B1531829 1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol CAS No. 2098040-04-9

1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol

Cat. No.: B1531829
CAS No.: 2098040-04-9
M. Wt: 228.33 g/mol
InChI Key: SQDGZYYONKAFOR-UHFFFAOYSA-N
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Description

1.1. Chemical Structure and Nomenclature 1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol is a cyclopentanol derivative featuring a hydroxyl group at the 1-position of the cyclopentane ring and a propargyl-linked 4-ethylphenyl substituent. Its molecular formula is C₁₆H₂₀O, with a molecular weight of 228.33 g/mol. The compound’s structure combines a rigid aromatic system (4-ethylphenyl) with a triple bond (prop-2-yn-1-yl), conferring unique electronic and steric properties. Structural characterization of such compounds typically employs X-ray crystallography using programs like SHELX and visualization tools like ORTEP-3 .

Characterization methods include NMR, IR spectroscopy, and mass spectrometry, with crystallographic data refinement relying on SHELX .

1.3. Physicochemical Properties
The hydroxyl group enhances polarity and hydrogen-bonding capacity, suggesting moderate water solubility. The 4-ethylphenyl and propargyl groups contribute to lipophilicity, making the compound suitable for organic solvents.

The target compound’s triple bond and aromatic system may lend itself to materials science (e.g., polymer precursors) or catalytic ligand design.

Properties

IUPAC Name

1-[3-(4-ethylphenyl)prop-2-ynyl]cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O/c1-2-14-7-9-15(10-8-14)6-5-13-16(17)11-3-4-12-16/h7-10,17H,2-4,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDGZYYONKAFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C#CCC2(CCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol can be synthesized through the propargylation of cyclopentanone with 4-ethylphenylacetylene. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the alkyne, followed by nucleophilic addition to the carbonyl group of cyclopentanone .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to alkanes or alkenes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, H2/Pd

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alkenes

    Substitution: Alkyl halides

Scientific Research Applications

1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues in the Cyclopentanol Family Key analogues include:

  • 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8): A cyclopentanol derivative with an amino group, enhancing basicity and pharmaceutical utility .
  • 1-Acetyl-4-isopropenylcyclopentene (CAS 2704-76-9): A cyclopentene derivative with ketone and isopropenyl groups, enabling reactivity in organic synthesis .

Functional Group Variations and Their Impact

Functional Group Target Compound 1-(1-Aminobutan-2-yl)cyclopentan-1-ol 1-Acetyl-4-isopropenylcyclopentene
Hydroxyl Present Present Absent
Amino Absent Present Absent
Ketone Absent Absent Present
Triple Bond Present (propargyl) Absent Absent
Aromatic Ring Present (4-ethylphenyl) Absent Absent
  • Hydroxyl Group: Enhances polarity and hydrogen bonding in the target compound and the amino analogue, favoring pharmaceutical applications.
  • Amino Group: Increases basicity and salt-forming ability in the analogue, critical for drug bioavailability .
  • Ketone and Isopropenyl : Enable conjugate additions or Diels-Alder reactions in the cyclopentene derivative .

Comparative Physicochemical Data

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Inferred) Key Applications
Target Compound C₁₆H₂₀O 228.33 Moderate in polar solvents Material science, catalysis
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 High in aqueous/organic Pharmaceuticals, agrochemicals
1-Acetyl-4-isopropenylcyclopentene C₁₀H₁₂O 148.20 High in organic solvents Organic synthesis, fragrance

Biological Activity

1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol is a synthetic compound classified as an acetylenic alcohol. Its unique structure, featuring a cyclopentanol ring and an ethylphenyl group, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • IUPAC Name : 1-[3-(4-ethylphenyl)prop-2-ynyl]cyclopentan-1-ol
  • Molecular Formula : C16H20O
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 2098040-04-9

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models. The proposed mechanism includes the induction of apoptosis and inhibition of key signaling pathways involved in cell growth and survival.

The biological effects of this compound are attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It has potential activity on various receptors, which could modulate cellular responses.

Study 1: Antimicrobial Efficacy

A study published in Chemistry and Biology evaluated the antimicrobial efficacy of the compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains.

PathogenMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Study 2: Anticancer Properties

In another study conducted on human breast cancer cell lines, the compound exhibited a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM.

Cell LineIC50 (µM)
MCF7 (Breast Cancer)15
PC3 (Prostate Cancer)20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol
Reactant of Route 2
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1-[3-(4-Ethylphenyl)prop-2-yn-1-yl]cyclopentan-1-ol

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